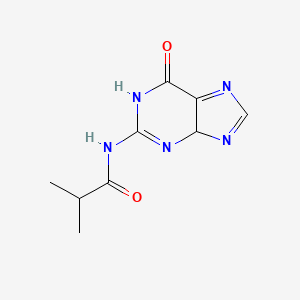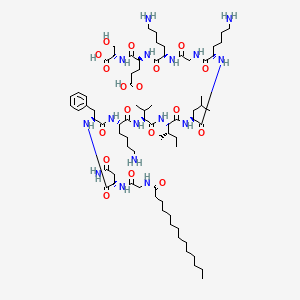
Myristoylated ARF6 (2-13), scrambled
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoylated ARF6 (2-13), scrambled is a peptide composed of amino acids 2–13 of ADP-ribosylation factor 6 (ARF6). This peptide is modified by the addition of a myristoyl group at the N-terminal glycine. The scrambled version of this peptide has a randomized sequence, which is often used as a control in scientific experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myristoylated ARF6 (2-13), scrambled involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The myristoyl group is introduced at the N-terminal glycine during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
Myristoylated ARF6 (2-13), scrambled can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific reagents for mutagenesis, such as oligonucleotides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiols .
Aplicaciones Científicas De Investigación
Myristoylated ARF6 (2-13), scrambled has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study myristoylation and its effects on peptide properties.
Biology: Employed in studies of ARF6 function and its role in cellular processes such as membrane trafficking and cytoskeletal dynamics.
Medicine: Investigated for its potential therapeutic applications, including its role in stabilizing the vasculature and enhancing survival during endotoxic shock
Industry: Utilized in the development of peptide-based drugs and as a control in various assays
Mecanismo De Acción
The mechanism of action of Myristoylated ARF6 (2-13), scrambled involves its interaction with cellular membranes. The myristoyl group facilitates membrane association, while the peptide sequence interacts with specific molecular targets. This interaction can modulate the activity of ARF6 and its downstream signaling pathways, affecting processes such as membrane trafficking and cytoskeletal dynamics .
Comparación Con Compuestos Similares
Similar Compounds
Myristoylated ARF6 (2-13): The non-scrambled version of the peptide.
Myristoylated ARF1 (2-13): A similar peptide derived from ARF1.
Non-myristoylated ARF6 (2-13): The same peptide without the myristoyl modification
Uniqueness
Myristoylated ARF6 (2-13), scrambled is unique due to its randomized sequence, which makes it an ideal control in experiments. The myristoylation enhances its membrane association, distinguishing it from non-myristoylated peptides .
Propiedades
Fórmula molecular |
C74H128N16O18 |
|---|---|
Peso molecular |
1529.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-4-oxo-2-[[2-(tetradecanoylamino)acetyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H128N16O18/c1-8-10-11-12-13-14-15-16-17-18-22-34-59(93)79-43-60(94)82-56(42-58(78)92)71(104)86-55(41-49-29-20-19-21-30-49)70(103)84-52(33-25-28-39-77)68(101)89-63(47(5)6)72(105)90-64(48(7)9-2)73(106)87-54(40-46(3)4)69(102)83-50(31-23-26-37-75)65(98)80-44-61(95)81-51(32-24-27-38-76)66(99)85-53(35-36-62(96)97)67(100)88-57(45-91)74(107)108/h19-21,29-30,46-48,50-57,63-64,91H,8-18,22-28,31-45,75-77H2,1-7H3,(H2,78,92)(H,79,93)(H,80,98)(H,81,95)(H,82,94)(H,83,102)(H,84,103)(H,85,99)(H,86,104)(H,87,106)(H,88,100)(H,89,101)(H,90,105)(H,96,97)(H,107,108)/t48-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
Clave InChI |
BIHIATQMCPQVMP-XCJQKTEBSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


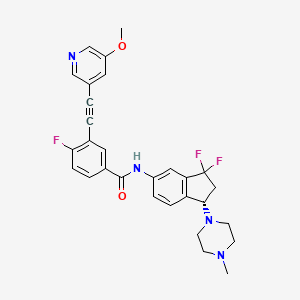

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
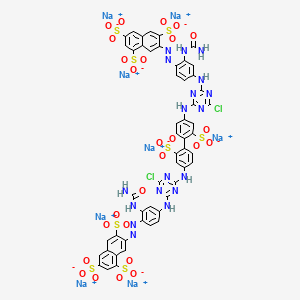
![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)

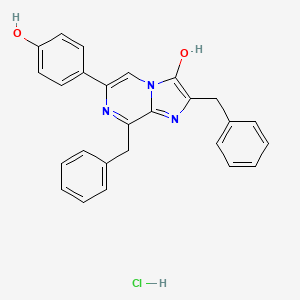
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
